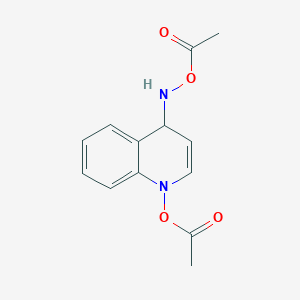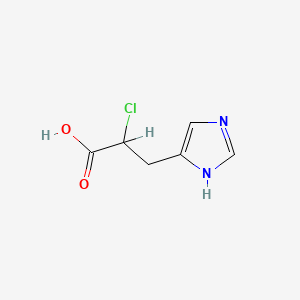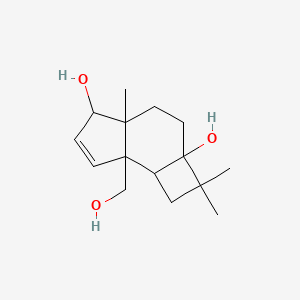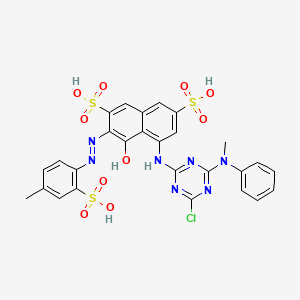
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid is a complex organic compound with significant applications in various fields. This compound is characterized by its naphthalene core substituted with sulfonic acid groups, a triazine ring, and azo linkages, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid involves multiple steps, including diazotization, azo coupling, and sulfonation reactions. The process typically starts with the diazotization of 4-methyl-2-sulfophenylamine, followed by azo coupling with 2,7-naphthalenedisulfonic acid. The resulting intermediate is then reacted with 4-chloro-6-(methylphenylamino)-1,3,5-triazine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes continuous monitoring of reaction parameters such as temperature, pH, and reactant concentrations. Advanced techniques like crystallization and filtration are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, forming sulfonate esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid derivatives, while reduction can produce corresponding amines.
Scientific Research Applications
5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid has diverse applications in scientific research, including:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The azo linkage and sulfonic acid groups play crucial roles in its reactivity and binding properties. The compound can interact with proteins, enzymes, and other biomolecules, leading to various biological effects. The triazine ring enhances its stability and reactivity, making it a valuable compound in chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
- 1,5-Naphthalenedisulfonic acid
- 2,6-Naphthalenedisulfonic acid
- 4,5-Dihydroxy-1,3-benzenedisulfonic acid
Uniqueness
Compared to similar compounds, 5-((4-Chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid stands out due to its unique combination of functional groups and structural features. The presence of the triazine ring and azo linkage imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
73287-61-3 |
|---|---|
Molecular Formula |
C27H22ClN7O10S3 |
Molecular Weight |
736.2 g/mol |
IUPAC Name |
5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfophenyl)diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C27H22ClN7O10S3/c1-14-8-9-18(20(10-14)47(40,41)42)33-34-23-21(48(43,44)45)12-15-11-17(46(37,38)39)13-19(22(15)24(23)36)29-26-30-25(28)31-27(32-26)35(2)16-6-4-3-5-7-16/h3-13,36H,1-2H3,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,29,30,31,32) |
InChI Key |
RUYHWXYGLUTLJB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)Cl)N(C)C5=CC=CC=C5)O)S(=O)(=O)O |
| 73287-61-3 | |
Synonyms |
2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)- 2,7-naphthalenedisulfonic acid, 5-((4-chloro-6-(methylphenylamino)-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-2-sulfophenyl)azo)-, trisodium salt 5-((4-chloro-6-phenylamino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((4-methyl-6-sulfophenyl)azo)-2,7-naphthalenedisulfonic acid ADS J2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Hydroxymethyl)benzo[a]pyrene](/img/structure/B1213382.png)
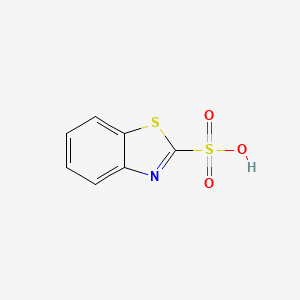
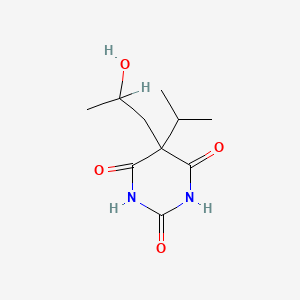


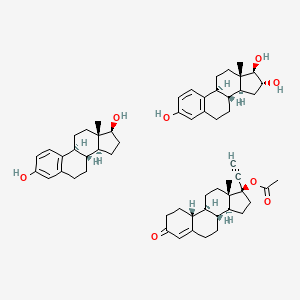
![2-[[(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS)-10-(2-carboxybenzoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12-dodecahydropicen-2-yl]methoxycarbonyl]benzoic acid](/img/structure/B1213390.png)
![N-[4-(3-benzamidopropylamino)butyl]benzamide](/img/structure/B1213394.png)

